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molecular formula C6H7F7 B8591669 2,2,4,4-Tetrafluoro-3-(trifluoromethyl)pentane CAS No. 138524-13-7

2,2,4,4-Tetrafluoro-3-(trifluoromethyl)pentane

Cat. No. B8591669
M. Wt: 212.11 g/mol
InChI Key: URYFBXKFZYVJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05059728

Procedure details

As another example, the 3-trifluoromethyl-2,2,4,4-tetrafluoropentane may be prepared by fluorinating commercially available 2,4-pentanedione to form 2,2,4,4-tetrafluoropentane which may then be dehydrohalogenated to form 2,4,4-trifluoro-2-pentene. The 2,4,4-trifluoro-2-pentene may then be reacted with CF3 to form 3-trifluoromethyl-2,2,4,4-tetrafluoropentane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)[CH:3]([C:8]([F:11])([F:10])[CH3:9])[C:4]([F:7])([F:6])[CH3:5].CC(=O)CC(=O)C>>[F:6][C:4]([F:7])([CH2:3][C:8]([F:11])([F:10])[CH3:9])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C)(F)F)C(C)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C)(CC(C)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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